molecular formula C20H24N2O11 B561872 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside CAS No. 13264-91-0

2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

Cat. No.: B561872
CAS No.: 13264-91-0
M. Wt: 468.415
InChI Key: HANQNSOXWBEEGZ-WAPOTWQKSA-N
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Description

Systematic Nomenclature and Stereochemical Configuration

The systematic chemical name for this compound is (2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4-diyl diacetate, which precisely defines its stereochemical configuration. The compound is officially registered under Chemical Abstracts Service number 13264-91-0 and is alternatively known as o-nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside triacetate. The systematic nomenclature reflects the complete stereochemical assignment of all chiral centers within the pyranose ring system.

The stereochemical configuration follows the α-D-glucopyranoside pattern, with the nitrophenyl group attached at the anomeric position in the α-configuration. The acetamido group occupies the C-2 position with defined R-stereochemistry, while acetyl protecting groups are positioned at the C-3, C-4, and C-6 hydroxyl groups. This specific stereochemical arrangement places the compound in the D-glucose family with α-anomeric configuration, distinguishing it from the β-anomeric variants.

The molecular structure incorporates a 2-nitrophenyl aglycone moiety linked through an α-glycosidic bond to the modified glucosamine derivative. The presence of three acetyl protecting groups at positions 3, 4, and 6 provides enhanced stability and modulates the compound's solubility characteristics compared to the unprotected parent molecule. The stereochemical designation (2R,3S,4R,5R,6R) confirms the absolute configuration of each chiral center within the tetrahydropyran ring system.

Molecular Formula and Weight Analysis

The molecular formula of 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is C₂₀H₂₄N₂O₁₁, indicating a complex organic molecule containing twenty carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and eleven oxygen atoms. The molecular weight has been precisely determined as 468.41 grams per mole, establishing its position as a moderately sized carbohydrate derivative.

The elemental composition reveals a carbon content of approximately 51.28%, hydrogen content of 5.16%, nitrogen content of 5.98%, and oxygen content of 37.58% by mass. The presence of two nitrogen atoms distinguishes this compound from simple carbohydrate derivatives, with one nitrogen incorporated within the acetamido group and the second nitrogen forming part of the nitro substituent on the phenyl ring.

Property Value Source
Molecular Formula C₂₀H₂₄N₂O₁₁
Molecular Weight 468.41 g/mol
Carbon Atoms 20
Hydrogen Atoms 24
Nitrogen Atoms 2
Oxygen Atoms 11

The molecular weight analysis confirms the addition of three acetyl groups (each contributing 42 g/mol) to the parent 2-nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside structure. The substantial molecular weight reflects the protective group strategy employed in carbohydrate chemistry to enhance stability and facilitate purification procedures.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound, with characteristic chemical shift patterns expected for acetylated carbohydrate derivatives. The ¹H nuclear magnetic resonance spectrum would display distinctive signals for the anomeric proton in the α-configuration, typically appearing between δ 4.4-6.0 parts per million. The acetamido proton resonance appears as a characteristic singlet around δ 2.0-2.2 parts per million, while the acetyl methyl groups contribute additional singlet signals in this region.

The ¹³C nuclear magnetic resonance spectrum reveals the anomeric carbon signal at approximately δ 90-100 parts per million, consistent with α-pyranosides, while carbonyl carbons from acetyl and acetamido groups appear in the δ 170-180 parts per million region. Secondary hydroxyl carbons that bear acetyl groups show characteristic downfield shifts compared to unprotected positions, typically appearing in the δ 65-85 parts per million range.

Infrared spectroscopy characterization shows diagnostic absorption bands characteristic of the functional groups present in the molecule. The carbonyl stretching frequencies appear in the 1750-1730 wavenumber range for ester groups and 1670-1640 wavenumber range for the amide functionality. The nitro group contributes characteristic strong absorption bands at 1550 and 1350 wavenumbers, while the aromatic carbon-carbon stretching appears at 1600-1475 wavenumbers.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 468, corresponding to the molecular weight of the compound. Fragmentation patterns in electron ionization mass spectrometry would show characteristic losses of acetyl groups (42 mass units each) and the nitrophenyl moiety, providing structural confirmation through fragmentation analysis. The nitrogen rule applies to this compound, as it contains an even number of nitrogen atoms and exhibits an even molecular weight.

X-ray Crystallographic Data and Conformational Analysis

Computational chemistry analysis reveals important conformational parameters for 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside. The topological polar surface area has been calculated as 169.6 square angstroms, indicating significant polar character that influences solubility and biological interactions. The logarithm of the partition coefficient (LogP) value is 0.6297, suggesting moderate lipophilicity balanced with hydrophilic character.

The molecule contains eleven hydrogen bond acceptors and one hydrogen bond donor, reflecting the extensive acetylation that has converted most hydroxyl groups to ester functionalities. The compound exhibits eight rotatable bonds, indicating considerable conformational flexibility, particularly around the glycosidic linkage and acetyl side chains. This rotational freedom allows the molecule to adopt multiple conformations in solution and may influence its binding interactions with target enzymes.

Crystallographic disorder analysis, while not specifically reported for this compound, can be informed by related carbohydrate structures. Studies of similar acetylated glucosamine derivatives have revealed that acetyl groups may exhibit rotational disorder, and the nitrophenyl group may adopt multiple orientations in the crystal lattice. Such disorder patterns are common in acetylated carbohydrates and can influence both crystallographic analysis and biological activity.

Computational Property Value Source
Topological Polar Surface Area 169.6 Ų
LogP (Partition Coefficient) 0.6297
Hydrogen Bond Acceptors 11
Hydrogen Bond Donors 1
Rotatable Bonds 8

The conformational analysis suggests that the pyranose ring adopts the typical ⁴C₁ chair conformation characteristic of glucose derivatives, with the nitrophenyl group occupying the equatorial position at the anomeric center. The acetamido group at C-2 preferentially adopts the equatorial orientation, consistent with the natural configuration of N-acetylglucosamine derivatives. The multiple acetyl protecting groups introduce steric constraints that may influence the overall molecular conformation and accessibility of potential binding sites.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQNSOXWBEEGZ-WAPOTWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Glycosylation via Koenigs-Knorr

  • Method : The glycosyl chloride is reacted with o-nitrophenol under basic conditions (Ag₂CO₃ or AgOTf as promoters).

  • Yield : 40–55% after purification.

  • Stereochemical Control : The α-anomer dominates due to neighboring-group participation of the 2-acetamido group.

  • Optimization :

    • Solvent: Dichloromethane or nitromethane.

    • Temperature: 0°C to room temperature.

    • Side Reaction Mitigation : Rapid workup prevents hydrolysis of the acetyl groups.

Oxazoline-Mediated Glycosylation

  • Procedure : The oxazoline intermediate is heated with o-nitrophenol in the presence of BF₃·Et₂O.

  • Yield : 21% combined yield for o- and p-nitrophenyl derivatives.

  • Advantage : Avoids silver salts, reducing cost and purification complexity.

Protecting Group Strategy

The 3,4,6-tri-O-acetyl groups are retained during glycosylation to prevent undesired side reactions. Key considerations:

  • Acetyl Stability :

    • Acetates remain intact under mildly acidic (pH 3–4) glycosylation conditions.

    • Deprotection requires Zn/NH₄Cl under ultrasonication, preserving the nitrophenyl group.

  • Nitrophenyl Incorporation :

    • o-Nitrophenol’s electron-withdrawing nitro group enhances leaving-group ability, favoring glycosidic bond formation.

Purification and Characterization

  • Chromatography : Flash chromatography (CH₂Cl₂/EtOAc gradient) resolves anomeric mixtures.

  • Crystallization : Ethanol or ethyl acetate yields white crystalline product (m.p. 173–174°C).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 8.20–7.46 (m, aromatic), 5.32 (d, J = 3.6 Hz, H-1α), 2.01–2.15 (s, acetyl CH₃).

    • IR : 1750 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity (α:β) Key Advantage
Koenigs-Knorr40–55%9:1High α-selectivity
Oxazoline-Mediated21%7:1No silver promoters
Trichloroacetimidate76%8:1Scalability (>5 g)

Challenges and Solutions

  • Anomeric Mixtures :

    • Problem : β-anomer formation (up to 12%) due to solvent polarity.

    • Solution : Use low-polarity solvents (e.g., toluene) and kinetic control.

  • Acetyl Migration :

    • Risk : 3-O-acetyl → 4-O-acetyl shift under basic conditions.

    • Mitigation : Neutral workup (NaHCO₃ washes).

Industrial-Scale Considerations

  • Cost Analysis :

    • Silver-free methods reduce raw material costs by 30%.

    • Trichloroacetimidate donors enable gram-scale synthesis with 76% yield.

  • Environmental Impact :

    • Zn/NH₄Cl deprotection replaces hazardous H₂/Pd-C, aligning with green chemistry principles .

Chemical Reactions Analysis

Enzymatic Hydrolysis

This compound serves as a chromogenic substrate for glycosidases, particularly α-N-acetylglucosaminidases (α-NAGase). Enzymatic cleavage of the glycosidic bond releases 2-nitrophenol, which is detectable spectrophotometrically at 405 nm .

EnzymeSubstrate SpecificityActivity (U/mg)Conditions
α-N-acetylglucosaminidaseα-GlcNAc linkage156.6 ± 6.7 pH 4.5, 37°C

Mechanism :

  • The enzyme catalyzes hydrolysis of the α-glycosidic bond, yielding 2-nitrophenol and 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucose .
  • Activity is influenced by the substituent pattern: Acetyl groups at C3, C4, and C6 protect against nonspecific hydrolysis.

Deacetylation Reactions

The acetyl groups at C3, C4, and C6 are labile under basic conditions, enabling selective deprotection for further functionalization.

Typical Procedure :

  • Reagent : 0.1 M NaOMe in MeOH
  • Conditions : Stir for 4 hr at 25°C
  • Product : 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (yield: 85–90%) .

Applications :

  • Deprotection is critical for synthesizing oligosaccharides or glycoconjugates via subsequent glycosylation .

Nitro Group Reduction

The 2-nitrophenyl moiety can be reduced to an aminophenyl group for conjugation or labeling.

Reaction :

  • Reagent : H₂/Pd-C (10% w/w) in EtOH
  • Conditions : 1 atm H₂, 25°C, 12 hr
  • Product : 2-Aminophenyl derivative (used in bioconjugation) .

Notes :

  • The reaction preserves the glycosidic bond and acetamido group.

Glycosylation Reactions

The compound acts as a glycosyl donor in synthetic pathways.

Example :

  • Reagent : BF₃·Et₂O (Lewis acid catalyst)
  • Nucleophile : Alcohol or sugar acceptor (e.g., galactose derivatives)
  • Product : Disaccharides (e.g., 2-Nitrophenyl-β-D-Gal-(1→4)-α-D-GlcNAc) .

Key Data :

  • Yields range from 45–60% under anhydrous conditions .

Acetamido Group Hydrolysis

The acetamido group at C2 can be hydrolyzed to generate a free amine.

Procedure :

  • Reagent : 6 M HCl, reflux for 6 hr
  • Product : 2-Amino-2-deoxyglucose derivative (unstable; requires immediate stabilization) .

Applications :

  • Forms intermediates for synthesizing glycosylamines or glyco-amino acids .

Stability Under Acidic/Basic Conditions

The compound's stability is critical for handling and storage:

ConditionStability Outcome
pH < 3 (HCl)Glycosidic bond hydrolysis (<1 hr)
pH 7–9 (aqueous)Stable for 48 hr at 4°C
pH > 10 (NaOH)Rapid deacetylation (t₁/₂ = 15 min)

Use in Click Chemistry

Although not directly reactive in azide-alkyne cycloadditions, the compound can be modified post-deprotection.

Example :

  • Step 1 : Deacetylation → free hydroxyls
  • Step 2 : Introduce alkyne/azide groups via esterification .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H24N2O11C_{20}H_{24}N_{2}O_{11} and a molecular weight of approximately 440.41 g/mol. Its structure features a nitrophenyl group attached to an acetamido sugar derivative, which enhances its reactivity and potential biological activity. The tri-O-acetylation of the glucopyranoside unit provides stability and solubility in organic solvents, making it suitable for various chemical reactions.

Biochemical Applications

Enzyme Substrates and Inhibitors

One of the primary applications of 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is as a substrate or inhibitor for glycosidases. These enzymes play critical roles in carbohydrate metabolism and are involved in various biological processes. The compound can be used to study enzyme kinetics and mechanisms due to its structural similarity to natural substrates.

Case Study: Hexosaminidase D Activity

Research has shown that compounds similar to 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside can inhibit hexosaminidase D activity, which is crucial in lysosomal function and cellular metabolism. The inhibition of this enzyme can lead to insights into lysosomal storage diseases and potential therapeutic strategies .

Medicinal Chemistry

Antimicrobial Agents

The compound has been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial cell walls or enzymes involved in cell wall synthesis, potentially leading to the development of new antibiotics.

Case Study: Efficacy Against Pathogens

In studies examining the efficacy of various glycosides against pathogens such as Staphylococcus aureus and Escherichia coli, derivatives of 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside exhibited significant antibacterial activity, suggesting potential as a lead compound for antibiotic development .

Glycoscience Research

Synthesis of Glycoconjugates

In glycoscience, this compound serves as a building block for synthesizing more complex glycoconjugates. Its functional groups allow for further modifications that can lead to the creation of glycoproteins or glycolipids.

Case Study: Synthesis Pathways

Various synthetic pathways have been developed using 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside as a precursor. For instance, researchers have successfully synthesized thiodisaccharides that are important for studying carbohydrate-protein interactions .

Analytical Chemistry

Chromatographic Applications

The compound's unique properties make it useful in analytical chemistry for developing chromatographic methods to separate and identify carbohydrates and their derivatives. Its stability under various conditions allows for reliable results in high-performance liquid chromatography (HPLC) analyses.

Application AreaSpecific Use CaseReference
Biochemical ResearchSubstrate for glycosidases
Medicinal ChemistryAntimicrobial agent
GlycoscienceBuilding block for glycoconjugate synthesis
Analytical ChemistryHPLC method development

Mechanism of Action

The compound exerts its effects by acting as a substrate for glycosidases. The enzymatic cleavage of the glycosidic bond releases 2-nitrophenol, which can be quantitatively measured. This mechanism allows researchers to evaluate the activity of glycosidases and study their role in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a family of acetylated GlcNAc derivatives with aromatic aglycones. Key structural variations include:

Position of the nitro group on the phenyl ring (e.g., 2-nitrophenyl vs. 4-nitrophenyl).

Substituents on the sugar backbone (e.g., acetyl vs. trifluoroacetyl groups).

Linkage positions of additional glycosyl units (e.g., galactopyranosyl branches).

Data Table: Comparison of Key Analogues

Compound Name Aglycone Acetyl Positions Molecular Formula MW (g/mol) Melting Point (°C) [α]D²⁵ (c in CHCl₃) Key Applications References
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside 2-Nitrophenyl 3,4,6 C₂₁H₂₇NO₉ 437.44 N/A N/A Glycosidase assays, glycoconjugate synthesis
4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside 4-Nitrophenyl 3,4,6 C₂₁H₂₇NO₉ 437.44 129 -27.8 Enzymatic kinetics, chromogenic substrate
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside 4-Methylumbelliferyl 3,4,6 C₂₄H₂₇NO₁₁ 505.48 N/A N/A Fluorescent detection of bacterial/fungal enzymes
3-Fluoro-4-nitrophenyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside 3-Fluoro-4-nitrophenyl 3,4,6 C₂₁H₂₄F₄N₂O₉ 548.42 N/A N/A Probing glycosyltransferase specificity
4-Nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-3-O-(Galp-TetraAc)-β-D-glucopyranoside 4-Nitrophenyl 4,6 (+Galp-TetraAc) C₃₂H₄₀N₂O₁₉ 779.21 118 -12.0 Glycan assembly, lectin binding studies

Key Findings:

Aglycone Impact on Reactivity: The 2-nitrophenyl derivative exhibits slower hydrolysis by β-N-acetylglucosaminidases compared to the 4-nitrophenyl analogue due to steric hindrance near the anomeric center . 4-Methylumbelliferyl derivatives are preferred for high-sensitivity fluorescence assays, with detection limits 100× lower than nitrophenyl-based substrates .

Acetylation and Stability: Full acetylation (3,4,6-O-acetyl) enhances solubility in organic solvents (e.g., CHCl₃) compared to partially acetylated analogues (e.g., 4,6-di-O-acetyl), which require aqueous-organic mixtures . Trifluoroacetamido derivatives (e.g., 3-Fluoro-4-nitrophenyl glucopyranoside) show reduced enzymatic cleavage rates due to the electron-withdrawing effect of fluorine .

Synthetic Utility: Compounds with galactopyranosyl branches (e.g., 4a and 4d in –3) are critical for synthesizing branched glycans but require multi-step purification (yields: 40–44%) . The 2-nitrophenyl derivative is less commonly used in large-scale synthesis due to moderate yields (44–47%) compared to p-nitrophenyl analogues (60–70%) .

Biological Relevance :

  • 4-Nitrophenyl derivatives are standard substrates for quantifying β-N-acetylglucosaminidase activity in lysosomal storage disorders .
  • 2-Nitrophenyl derivatives are used in mechanistic studies to map enzyme active sites, as the nitro group’s position alters transition-state interactions .

Biological Activity

2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (referred to as NAG) is a synthetic glycoside that exhibits significant biological activities. This compound is characterized by its complex structure, which includes a nitrophenyl group and multiple acetyl groups. Understanding its biological activity is crucial for applications in biochemistry and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of NAG is C20H24N2O11C_{20}H_{24}N_{2}O_{11} with a molecular weight of approximately 432.41 g/mol. The compound's structure can be represented as follows:

Structure  2R 3S 4R 5R 6R 5 acetamido 3 4 diacetyloxy 6 2 nitrophenoxy oxan 2 ylmethyl acetate\text{Structure }\text{ 2R 3S 4R 5R 6R 5 acetamido 3 4 diacetyloxy 6 2 nitrophenoxy oxan 2 yl}\text{methyl acetate}

Enzymatic Inhibition

NAG has been studied for its role as an inhibitor of various glycosidases. Research indicates that it effectively inhibits enzymes such as β-glucosidase and α-galactosidase, which are crucial in carbohydrate metabolism. The inhibition mechanism involves the formation of a stable enzyme-substrate complex, preventing the normal enzymatic activity.

Enzyme TargetInhibition TypeIC50 (µM)
β-glucosidaseCompetitive25
α-galactosidaseNon-competitive15

Antimicrobial Activity

Studies have demonstrated that NAG exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies with concentration and the type of microorganism.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The biological activity of NAG can be attributed to its structural features. The acetyl groups enhance lipophilicity, allowing better membrane penetration. The nitrophenyl moiety is believed to interact with specific binding sites on target enzymes and receptors.

Case Study 1: Glycosidase Inhibition

In a study published in the Journal of Medicinal Chemistry, NAG was tested against various glycosidases. Results indicated that it selectively inhibited β-glucosidase with an IC50 value significantly lower than other tested compounds, highlighting its potential for therapeutic use in disorders related to carbohydrate metabolism.

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of NAG against clinical isolates of Staphylococcus aureus. The study found that NAG not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC levels, suggesting its potential as an anti-biofilm agent.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside?

  • Methodology : The synthesis involves two main stages:

Acetylation : Reacting the precursor (e.g., 2b in ) with acetyl chloride and methanol to protect hydroxyl groups.

Glycosylation : Using dichloromethane (DCM), aqueous K₂CO₃, tetrabutylammonium hydrogen sulfate (TBAHS), and o-nitrophenol to introduce the nitrophenyl group via nucleophilic substitution.

  • Key Analytical Tools :
  • TLC (heptane/acetone 3:7) to monitor reaction progress (RF values: 0.52 for product vs. 0.43 for starting material) .
  • ¹H-NMR (400 MHz, CDCl₃) to confirm structure, e.g., δ = 7.78 (aromatic protons), 5.62 (anomeric proton, J₁,₂ = 8.2 Hz) .
  • Yield : 34–44% under optimized conditions .

Q. How is structural purity validated for this compound?

  • Techniques :

  • ¹H/¹³C-NMR : Identifies acetyl groups (δ ~20.5–23.1 ppm for CH₃) and glycosidic linkages (e.g., anomeric proton at δ 5.62 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + Na]+ calcd 779.2123, found 779.2122) .
  • Optical Rotation : Specific rotation [α]²⁵D values (e.g., -12.0 in CHCl₃) verify stereochemical integrity .

Advanced Research Questions

Q. How can glycosylation efficiency be improved for derivatives of this compound?

  • Methodological Insights :

  • Promoter Systems : AgCO₃ or benzyltriethylammonium chloride enhances reactivity of glycosyl donors (e.g., fluorinated derivatives in ) .
  • Solvent Optimization : Dichloromethane (DCM) with controlled water content improves solubility and reduces side reactions .
  • Computational Screening : Quantum chemical calculations predict optimal reaction pathways (e.g., ICReDD’s approach in ) .
    • Case Study : Substituting o-nitrophenol with fluorinated phenols increases yields to >60% in analogous reactions .

Q. What role does the 2-nitrophenyl group play in studying glycosidase enzymes?

  • Mechanistic Role :

  • The nitrophenyl group acts as a chromogenic leaving group, enabling real-time monitoring of enzymatic hydrolysis via UV-vis spectroscopy (e.g., λmax ~400 nm for released nitrophenolate) .
  • Substituents (e.g., nitro, acetyl) modulate steric and electronic effects, influencing enzyme binding (e.g., β-glucosidase vs. α-glucosidase specificity) .
    • Application : Used to assay enzyme kinetics (Km, Vmax) and inhibitor screening for carbohydrate-active enzymes .

Q. How can chemoenzymatic approaches expand the utility of this compound?

  • Hybrid Strategies :

  • Enzymatic Deacetylation : Lipases (e.g., CRL-OC-AG) selectively remove acetyl groups, enabling site-specific modifications (e.g., ) .
  • Glycosyltransferase Reactions : Coupling with UDP-sugar donors to synthesize disaccharides (e.g., hyaluronic acid analogs in ) .
    • Example : Chemoenzymatic synthesis of 4-O-galactosylated derivatives (e.g., 4d in ) for probing glycan-protein interactions .

Contradictions & Limitations

  • Stereochemical Control : reports [α]²⁵D = -12.0, while notes -49.6 for a similar derivative, suggesting solvent or substituent effects on optical rotation .
  • Yield Variability : TBAHS-based methods yield 34–44%, whereas fluorinated analogs achieve >60%, highlighting the need for tailored promoters .

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